5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPXANXTIHILRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the imidazole intermediate.
Formation of the Furan Ring: The furan ring is synthesized separately, often through the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the furan ring with the imidazole-pyrazine intermediate. This is typically achieved through an amide bond formation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups on the pyrazine ring, converting them to amines.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and imidazole rings are known to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target proteins. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to nitrofuran derivatives such as 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) and N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) , both synthesized and evaluated for antifungal activity in recent studies . Key differences include:
Pharmacokinetic Properties
- Solubility : The pyrazine-imidazole side chain enhances water solubility compared to pyridine or simple imidazole derivatives.
- Metabolic Stability : Bromine’s lower metabolic lability compared to nitro groups may prolong half-life, as nitro groups are prone to reduction in vivo.
Research Findings and Hypotheses
- Hypothesis 2 : Bromine’s halogen bonding could improve target selectivity over nitro derivatives, which often exhibit off-target effects.
Biological Activity
5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural and chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034633-43-5 |
| Molecular Formula | C14H12BrN5O2 |
| Molecular Weight | 362.18 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Compounds with imidazole and pyrazine moieties have been shown to inhibit enzymes such as urease and α-glucosidase, which are crucial in metabolic pathways related to diabetes and peptic ulcers. For example, derivatives similar to this compound exhibited IC50 values ranging from 8.15 to 354.67 μM against urease .
- Antitumor Activity : The compound's structure suggests potential antitumor properties, particularly against lung cancer cell lines. In studies involving imidazolinyl derivatives, compounds demonstrated significant cytotoxicity with IC50 values as low as 2.12 μM against A549 lung cancer cells .
- Antimicrobial Properties : The presence of the pyrazine ring may confer antimicrobial activity, a common trait among compounds with similar structures. Research on related compounds has indicated efficacy against various bacterial strains, suggesting a potential for further exploration in this area.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Case Study 1: Antitumor Efficacy
A study evaluated a series of benzimidazole derivatives that included structural analogs of the target compound. These derivatives exhibited potent antitumor activity across multiple cancer cell lines. For instance, one derivative showed an IC50 value of 6.75 μM against A549 cells, indicating significant potential for further development .
Case Study 2: Enzyme Inhibition
Research focused on the urease inhibitory activity of imidazole derivatives revealed that certain compounds displayed dual inhibition capabilities, making them promising candidates for treating conditions like peptic ulcers and diabetes . The study reported IC50 values significantly lower than standard inhibitors.
Q & A
Basic: What are the recommended synthesis and purification methods for this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Coupling of the bromofuran-2-carboxylic acid derivative with an ethylenediamine-linked imidazole intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Step 2 : Introduction of the pyrazine moiety through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Purification : Recrystallization using ethanol or methanol is effective, as demonstrated for structurally similar compounds (yields ~76–80%) . Confirm purity via HPLC (>95%) and monitor by TLC .
Basic: Which structural characterization techniques are critical for confirming its identity?
- NMR Spectroscopy : and NMR to verify furan, imidazole, and pyrazine proton environments and carbon backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray Crystallography : Resolve spatial arrangement of the pyrazine-imidazole-ethyl-furan scaffold, if single crystals are obtainable .
- IR Spectroscopy : Identify amide C=O stretches (~1689 cm) and aromatic C-H vibrations .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for pyrazine coupling .
- Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict transition-state energetics and optimize reaction pathways, as practiced by ICReDD for reaction design .
- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates and minimize side products .
Advanced: What strategies are used to investigate its interactions with biological targets?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for kinases or GPCRs, leveraging its imidazole-pyrazine pharmacophore .
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) guided by structural analogs with known antitumor activity .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) and compare with negative controls to assess specificity .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
- Analog Synthesis : Modify the pyrazine ring (e.g., methyl or chloro substituents) or replace the imidazole with benzimidazole to evaluate potency shifts .
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., bromine’s hydrophobicity) with bioactivity .
- Fragment Replacement : Substitute the furan ring with thiophene or pyrrole to assess metabolic stability .
Advanced: How should conflicting bioactivity data across studies be resolved?
- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Meta-Analysis : Compare data across analogs (e.g., 5-bromo-N-[3-chloro-2-(piperazinyl)phenyl]furan-2-carboxamide) to identify trends in potency or selectivity .
- Dose-Response Curves : Ensure IC values are derived from full curves, not single-point assays, to avoid false positives .
Advanced: What methods assess its stability under experimental storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via UPLC-MS to identify hydrolytic or oxidative byproducts (e.g., furan ring opening) .
- Lyophilization : Improve long-term stability by formulating as a lyophilized powder stored at -20°C .
Advanced: How can computational modeling accelerate its application in drug discovery?
- Reaction Path Prediction : Use ICReDD’s quantum mechanics/molecular mechanics (QM/MM) workflows to design derivatives with improved synthetic accessibility .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) using SwissADME or ADMETLab 2.0 .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to study target binding kinetics and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
